2-(2,2-Dimethylpropyl)butanedioic acid 2-(2,2-Dimethylpropyl)butanedioic acid
Brand Name: Vulcanchem
CAS No.: 1803601-15-1
VCID: VC3187445
InChI: InChI=1S/C9H16O4/c1-9(2,3)5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13)
SMILES: CC(C)(C)CC(CC(=O)O)C(=O)O
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol

2-(2,2-Dimethylpropyl)butanedioic acid

CAS No.: 1803601-15-1

Cat. No.: VC3187445

Molecular Formula: C9H16O4

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

2-(2,2-Dimethylpropyl)butanedioic acid - 1803601-15-1

Specification

CAS No. 1803601-15-1
Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
IUPAC Name 2-(2,2-dimethylpropyl)butanedioic acid
Standard InChI InChI=1S/C9H16O4/c1-9(2,3)5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13)
Standard InChI Key XRSDVKXFCVCMKF-UHFFFAOYSA-N
SMILES CC(C)(C)CC(CC(=O)O)C(=O)O
Canonical SMILES CC(C)(C)CC(CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structure

2-(2,2-Dimethylpropyl)butanedioic acid, also known as 2-neopentylsuccinic acid, is a dicarboxylic acid with a branched alkyl substituent . It features a butanedioic acid (succinic acid) backbone with a 2,2-dimethylpropyl group attached at the second carbon position. This structural arrangement gives the molecule distinctive chemical properties that differentiate it from other succinic acid derivatives.

The compound has the molecular formula C₉H₁₆O₄ and a molecular weight of approximately 188.22 g/mol. Its structure consists of two carboxylic acid groups (-COOH) positioned at opposite ends of a carbon chain, with the branched neopentyl group creating an asymmetric center at the second carbon position. This structural arrangement influences its physical properties, reactivity, and potential applications.

Identification Data

The compound can be identified using various standardized chemical identifiers, which are summarized in the following table:

IdentifierValue
CAS Number1803601-15-1
IUPAC Name2-(2,2-dimethylpropyl)butanedioic acid
Alternative Name2-neopentylsuccinic acid
Molecular FormulaC₉H₁₆O₄
Molecular Weight188.22 g/mol
Standard InChIInChI=1S/C9H16O4/c1-9(2,3)5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13)
Standard InChIKeyXRSDVKXFCVCMKF-UHFFFAOYSA-N
SMILESCC(C)(C)CC(CC(=O)O)C(=O)O
PubChem Compound ID119031532

Physical and Chemical Properties

2-(2,2-Dimethylpropyl)butanedioic acid possesses physical and chemical properties that are influenced by its molecular structure, particularly the presence of the neopentyl group and the two carboxylic acid functionalities. The compound exhibits properties typical of dicarboxylic acids but with modifications resulting from the branched alkyl substituent.

The presence of two carboxylic acid groups makes the compound capable of participating in acid-base reactions, esterification, and other transformations characteristic of carboxylic acids. The neopentyl group, with its tertiary carbon center, contributes to the compound's unique reactivity profile and solubility properties.

Like other dicarboxylic acids, 2-(2,2-Dimethylpropyl)butanedioic acid can form salts, esters, and amides through reactions of its carboxylic acid groups. The compound's reactivity is influenced by the steric hindrance provided by the neopentyl group, which can affect the accessibility of one of the carboxylic acid groups to reagents.

Structural Comparison with Related Compounds

Several compounds share structural similarities with 2-(2,2-Dimethylpropyl)butanedioic acid. One such compound is butanedioic acid mono(2,2-dimethylhydrazide), also known as daminozide, which is a plant growth retardant . Another related compound is (2-neopentylallyl)succinic acid, which has an additional unsaturated bond in its structure .

The structural similarity between 2-(2,2-Dimethylpropyl)butanedioic acid and succinic acid (butanedioic acid) is particularly notable, with the primary difference being the presence of the neopentyl substituent in the former. This structural relationship is important in understanding the functional properties of the compound, especially in biological systems where succinic acid plays significant roles in metabolism.

Comparison with Similar Compounds

CompoundMolecular FormulaStructural DistinctionPrimary Application
2-(2,2-Dimethylpropyl)butanedioic acidC₉H₁₆O₄Neopentyl group at C-2Nano-adjuvant vaccines, materials science
Butanedioic acid (Succinic acid)C₄H₆O₄No substituentsMetabolic intermediate, chemical synthesis
Butanedioic acid mono(2,2-dimethylhydrazide) (Daminozide)C₆H₁₂N₂O₃Dimethylhydrazide groupPlant growth retardant
(2-Neopentylallyl)succinic acidC₁₂H₂₀O₄Unsaturated neopentyl groupResearch chemical

Applications and Research Significance

2-(2,2-Dimethylpropyl)butanedioic acid has found applications in various scientific domains, particularly in pharmaceutical development and materials science. One of its notable applications is in the production of nano-adjuvant vaccines, where it can induce immune responses and enhance immunogenicity.

The compound plays a role in optimizing the preparation of nanoparticles using biopolymer materials like poly(lactic acid) (PLA) and cationic lipids. This application leverages the compound's unique structural features, particularly the presence of the neopentyl group, which can influence the physicochemical properties of the resulting nanoparticles.

In research contexts, the compound's structural similarity to succinic acid, a key intermediate in cellular metabolism, suggests potential biological activities. The modifications introduced by the neopentyl group could alter binding to biological targets, potentially leading to novel pharmaceutical applications.

Analytical Methods and Characterization

The characterization of 2-(2,2-Dimethylpropyl)butanedioic acid can be accomplished using standard analytical techniques for organic compounds. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, which would reveal the presence of the neopentyl group and the carboxylic acid functionalities

  • Infrared (IR) spectroscopy, highlighting the characteristic C=O stretching bands of the carboxylic acid groups

  • Mass spectrometry, confirming the molecular weight and fragmentation pattern

  • X-ray crystallography, if crystalline materials can be obtained, to determine the three-dimensional structure

  • Chromatographic methods for purity assessment

These analytical approaches are essential for confirming the identity and purity of the compound, particularly in research and pharmaceutical applications where high standards of quality control are required.

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